2-(Trifluoromethyl)quinoline
Overview
Description
2-(Trifluoromethyl)quinoline is an organic compound that belongs to the class of fluorinated quinolines. The quinoline ring system, which is the core structure of this compound, is known for its widespread occurrence in nature and its significant biological activities. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique properties to the compound .
Mechanism of Action
Target of Action
Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. For instance, it can inhibit the activity of purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby hindering their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase reactive oxygen species production and lipid peroxidation in certain cell types . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic and stress response pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with lactate dehydrogenase can alter the balance of lactate and pyruvate, impacting cellular energy metabolism. Additionally, this compound can influence the activity of enzymes involved in oxidative stress response, further affecting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and transcriptional regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of anthranilaldehyde compounds with ethyl trifluoroacetoacetate in the presence of a catalyst. This reaction is typically carried out in a solvent such as ethanol at elevated temperatures . Another method involves the trifluoromethylation of quinoline derivatives using reagents like ClCF2CO2Me, CuI, and KF under reflux conditions in dimethylformamide .
Industrial Production Methods: Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, a metal-free catalyst can be used in the cyclization of β-keto esters or 1,3-diketones with substituted o-amino-benzaldehydes in ethanol. This method is advantageous due to its operational simplicity, broad substrate scope, and good functional-group compatibility .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Cyclocondensation Reactions: These reactions involve the formation of new ring structures by the condensation of the quinoline ring with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like tetrahydrofuran.
Cyclocondensation Reactions: Bases like sodium ethoxide in ethanol or other suitable solvents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities and unique chemical properties .
Scientific Research Applications
2-(Trifluoromethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Trifluoromethyl-2-anilinoquinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 2-Propyl-3-(trifluoromethyl)quinoline
Comparison: 2-(Trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits higher stability and enhanced biological activity. The trifluoromethyl group at the 2-position of the quinoline ring significantly influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSRICFIQLVSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380663 | |
Record name | 2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-42-2 | |
Record name | 2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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